12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one
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Overview
Description
The compound 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex organic molecule featuring a unique structure that includes a piperazine ring, a phenyl group, and a thia-tricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through the reaction of ethylenediamine with diethylene glycol, followed by methylation . The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the thia-tricyclic core is constructed through a series of cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents, and room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth . Additionally, it can interact with cell membranes, disrupting their integrity and causing cell death .
Comparison with Similar Compounds
12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one: can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A simpler piperazine derivative with similar bioactive properties.
2-(4-Methylpiperazin-1-yl)cyclopentanol:
4-(4-Methylpiperazin-1-yl)butan-1-ol:
The uniqueness of This compound lies in its complex structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on various research findings, including in vitro and in vivo studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : C20H22N4O4S
- Molecular Weight : 382.48 g/mol
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Enzymes : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of neurotransmitter receptors, particularly those influenced by piperazine derivatives.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro assays against Gram-positive and Gram-negative bacteria indicated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of the compound in a xenograft model of breast cancer. The results indicated a substantial reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of the compound against clinical isolates of bacteria. The results showed that it effectively inhibited the growth of resistant strains, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms.
Properties
IUPAC Name |
12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-23-7-9-24(10-8-23)17(27)11-15-13-29-20-22-18-16(19(28)25(15)20)12-21-26(18)14-5-3-2-4-6-14/h2-6,12,15H,7-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWGWLAFUMZMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.